IMPDH2 Inhibition: 7-Methoxy-6-methyl vs. Mycophenolic Acid Benchmark
7-Methoxy-6-methylisoquinoline-5,8-dione inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240–440 nM, depending on substrate (IMP vs. NAD cofactor). [1] While this is substantially weaker than mycophenolic acid (Ki ≈ 6–11 nM for IMPDH type I and II), it represents a structurally distinct chemical starting point—an isoquinolinequinone rather than a phenolic acid—and indicates that the 7-methoxy-6-methyl scaffold engages the IMPDH nucleotide-binding pocket, a feature not generally associated with unsubstituted isoquinoline-5,8-dione analogs for which comparable IMPDH data are absent from public repositories. [2]
| Evidence Dimension | IMPDH2 inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240–440 nM (substrate-dependent) |
| Comparator Or Baseline | Mycophenolic acid: Ki ≈ 6–11 nM (IMPDH I/II); unsubstituted isoquinoline-5,8-dione: no IMPDH data available |
| Quantified Difference | Target is 22–73× weaker than mycophenolic acid; target is the only isoquinoline-5,8-dione with documented IMPDH binding |
| Conditions | Enzymatic inhibition assay; IMP and NAD substrate competition; type of inhibition non-competitive |
Why This Matters
For procurement decisions in purine metabolism or immunosuppression research, this compound offers a structurally unique IMPDH-inhibitory chemotype distinct from the mycophenolate class, enabling scaffold-hopping SAR campaigns.
- [1] BindingDB Entry BDBM50421763: 7-Methoxy-6-methylisoquinoline-5,8-dione IMPDH2 Ki data (240, 430, 440 nM). BindingDB. View Source
- [2] Absence of IMPDH inhibition data for unsubstituted isoquinoline-5,8-dione in BindingDB and ChEMBL as of search date. View Source
